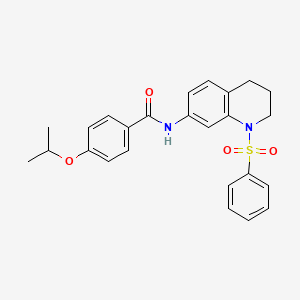

![molecular formula C20H25N7O B2431160 3-((1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnolin CAS No. 2320215-55-0](/img/structure/B2431160.png)

3-((1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnolin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

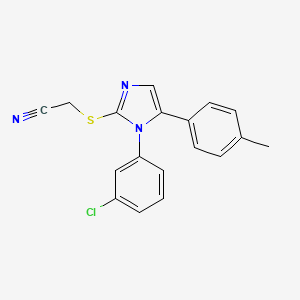

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic heterocycle and is a key structural motif in many biologically active compounds . The pyrazolo[3,4-d]pyrimidine core is attached to a piperidine ring and a tetrahydrocinnoline group through a methoxy bridge.

Molecular Structure Analysis

The compound has a complex structure with multiple rings. The pyrazolo[3,4-d]pyrimidine core is a bicyclic structure containing nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom, and the tetrahydrocinnoline is a bicyclic structure with one aromatic ring and one saturated six-membered ring.Wissenschaftliche Forschungsanwendungen

- Anwendung: Forscher haben sein Potenzial als Antikrebsmittel untersucht. In-vitro-Studien haben seine zytotoxischen Wirkungen auf Krebszellen untersucht, und es könnte als Leitstruktur für die weitere Medikamentenentwicklung dienen .

- Zitation:

- Anwendung: Die Verbindung wurde als Reagenz für die Synthese von Aminothiazolen verwendet, die potenzielle γ-Sekretase-Modulatoren sind .

- Zitation:

- Anwendung: Forscher haben diese Verbindung als potenziellen JAK2-Inhibitor untersucht. Seine Struktur deutet auf eine Aktivität gegen JAK2-Kinase hin .

- Zitation:

- Anwendung: Die Derivate der Verbindung wurden als Inhibitoren dieser Signalwege untersucht, die möglicherweise Auswirkungen auf Fibrose, Entzündung und Gewebsreparatur haben .

- Zitation:

- Anwendung: In-silico-Moleküldocking-Studien haben die Derivate der Verbindung als potenzielle antimikrobielle Mittel untersucht .

- Zitation:

- Anwendung: Forscher haben 1H-Pyrazolo[3,4-b]pyridine (einschließlich dieser Verbindung) für eine Vielzahl von biologischen Zielen verwendet. Ihre vielfältigen Strukturen bieten Vielseitigkeit im Arzneimittel-Design .

- Zitation:

Antikrebsforschung

γ-Sekretase-Modulation

JAK2-Inhibition bei myeloproliferativen Erkrankungen

TGF-β1- und Aktives A-Signalweg-Inhibition

Antimikrobielle Mittel

Biologische Ziele

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs. Inhibition of CDK2 can halt the cell cycle, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates. This action results in the halting of the cell cycle, specifically at the G1/S transition .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle control pathway. CDK2 is a key player in the progression of the cell cycle, and its inhibition can lead to cell cycle arrest. This can result in the prevention of cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell division is a hallmark .

Result of Action

The compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to cause alterations in cell cycle progression and induce apoptosis within cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells. Inducing apoptosis in cancer cells can help to control the growth and spread of tumors .

Eigenschaften

IUPAC Name |

3-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O/c1-26-19-16(11-23-26)20(22-13-21-19)27-8-6-14(7-9-27)12-28-18-10-15-4-2-3-5-17(15)24-25-18/h10-11,13-14H,2-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJKRWDCYVQJTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=NN=C5CCCCC5=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (1R,5S,6R)-6-(2-chloropyridine-4-amido)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2431078.png)

![Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2431079.png)

triazin-2-yl)sulfanyl)propanoate](/img/structure/B2431083.png)

![N-(4-isopropylphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2431086.png)

![2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2431094.png)

![2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2431095.png)

![N-(3,5-dimethylphenyl)-3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2431099.png)